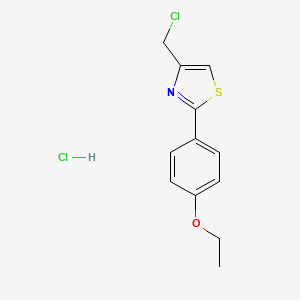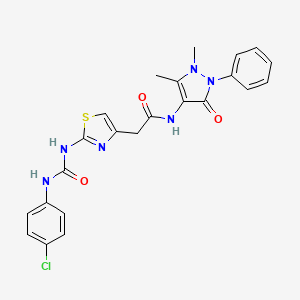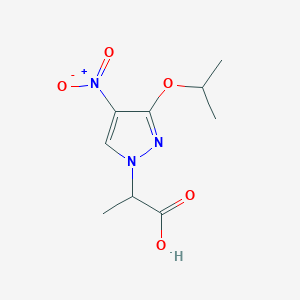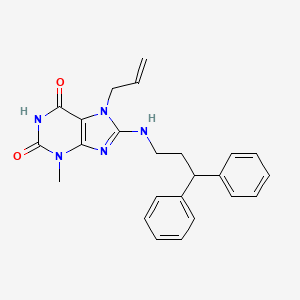
4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thiazole compounds involves strategic reactions utilizing chloromethyl and ethoxyphenyl precursors. For example, a modified synthesis approach for 4-chloromethylthiazoles from thioamides and 1,3-dichloroacetone showcases the versatility and adaptability of methods to produce thiazole derivatives (Marzoni, 1986). This methodology indicates the potential pathways for synthesizing the specific 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride compound by adjusting reactants and conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including bond lengths, angles, and electronic configurations, can be elucidated through techniques such as X-ray diffraction and NMR spectroscopy. Investigations into similar compounds reveal detailed insights into their geometry and intramolecular interactions, which are crucial for understanding the behavior and reactivity of this compound (Khelloul et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thiazole compounds often explore their reactivity towards various nucleophiles and electrophiles, showcasing their potential in synthetic chemistry. The base-catalyzed ring transformation of similar thiazole derivatives indicates the reactivity and potential transformations of the thiazole ring under different conditions (Sápi et al., 1997).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are vital for their application in various domains. Crystallographic studies provide insights into the solid-state structure and intermolecular interactions, which influence the compound's physical characteristics and stability (Khelloul et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties of this compound involves exploring its reactivity, stability under various conditions, and interaction with different chemical agents. Studies on related thiazole compounds provide a basis for predicting the behavior of this specific compound in chemical reactions, highlighting its potential utility in organic synthesis and material science (Marzoni, 1986).
Scientific Research Applications
Synthesis and Molecular Characterization
- Synthesis and Structural Analysis : The compound 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride is involved in the synthesis of complex molecular structures. For instance, a related compound, 2,4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, was synthesized through a reaction involving 1-p-methylbenzoyl-3-phenylaminothiourea and 1,3-dichloroacetone. The crystalline structure was analyzed, providing valuable data for understanding the compound's formation mechanism and potential applications (Liu et al., 2008).
Photophysical Properties and Fluorescence
- Fluorophore Applications : Thiazole derivatives demonstrate significant potential in fluorescence-based applications. A study explored the photophysical properties of 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores, highlighting the potential of thiazole derivatives in the development of dyes and fluorescence markers. The study's findings provide a foundational understanding for future design strategies in this class of compounds (Habenicht et al., 2015).
Applications in Material Science
- Anti-Corrosion Properties : Thiazole derivatives have shown effectiveness in protecting materials against corrosion. For instance, studies have reported the anti-corrosion potential of thiazole hydrazones for mild steel in acid media. This research provides insights into the potential industrial applications of thiazole derivatives in protecting metal infrastructure and components (Chaitra et al., 2016).
Biochemical and Medical Research
- Cardioprotective Activity : Some 2-Arylimino-1,3-Thiazole derivatives have demonstrated promising cardioprotective effects. Pharmacological studies have identified specific compounds within this class that may serve as potential cardioprotective agents for further pharmacological evaluation (Drapak et al., 2019).
properties
IUPAC Name |
4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS.ClH/c1-2-15-11-5-3-9(4-6-11)12-14-10(7-13)8-16-12;/h3-6,8H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJHUFSEJCYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24835946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)


![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)
![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)